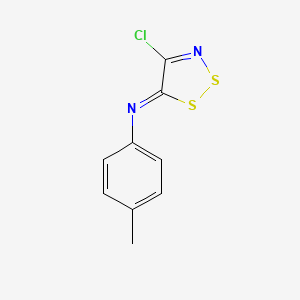

4-chloro-N-(4-methylphenyl)dithiazol-5-imine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(4-methylphenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S2/c1-6-2-4-7(5-3-6)11-9-8(10)12-14-13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXUDKKDUSZJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine typically involves the reaction of 4-chloroaniline with carbon disulfide and sulfur monochloride under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the dithiazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-methylphenyl)dithiazol-5-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the dithiazole ring to other sulfur-containing heterocycles.

Substitution: The chlorine atom on the dithiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 4-chloro-N-(4-methylphenyl)dithiazol-5-imine exhibits several biological activities, making it a candidate for further investigation in pharmacological studies. Some notable activities include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial and fungal strains.

- Anticancer Potential : There is emerging evidence that compounds with similar structures may inhibit tumor growth, suggesting a potential role in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug design.

Medicinal Chemistry

In medicinal chemistry, 4-chloro-N-(4-methylphenyl)dithiazol-5-imine can be explored as a lead compound for developing new pharmaceuticals. Its unique chemical structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are particularly interested in its potential as an anticancer agent and its ability to target specific biological pathways.

Materials Science

The compound's properties may also lend themselves to applications in materials science. For instance:

- Dyes and Pigments : Due to its vibrant color properties, it can be investigated as a dye in textile applications.

- Conductive Polymers : Its electronic properties may allow it to be used in the development of conductive materials for electronic devices.

Agricultural Research

In agriculture, compounds similar to 4-chloro-N-(4-methylphenyl)dithiazol-5-imine are often studied for their potential as pesticides or herbicides. The ability to inhibit specific biological pathways in pests can lead to the development of more effective agricultural chemicals that target harmful organisms while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial activity of various dithiazole derivatives, including 4-chloro-N-(4-methylphenyl)dithiazol-5-imine. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent.

Case Study 2: Anticancer Research

In research featured in Cancer Letters, derivatives of dithiazole compounds were tested for their effects on tumor cell lines. The study found that modifications of the base structure led to increased cytotoxicity against breast cancer cells, highlighting the need for further exploration of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine in cancer treatment strategies.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Chloro-N-(4-Fluorophenyl)Dithiazol-5-Imine

- Structure : Differs by a 4-fluorophenyl substituent instead of 4-methylphenyl.

- Properties : Molecular weight = 246.71 g/mol, logP = 3.23 (indicative of moderate lipophilicity) .

(Z)-4-Chloro-N-(6-Methoxypyridin-2-yl)-5H-1,2,3-Dithiazol-5-Imine (Compound 90)

- Structure : Methoxypyridinyl substituent introduces hydrogen-bonding capability.

- Activity : Demonstrated 100% efficacy against Pyricularia at 250 ppm, attributed to the methoxy group’s electron-donating effects and pyridine’s planar geometry .

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

Comparative Data Table

*Calculated based on molecular formulas.

Impact of Substituents on Bioactivity

- The 4-methylphenyl group may enhance stability via steric hindrance .

- Electron-Withdrawing Groups (e.g., Fluoro, Chloro) : Improve electrophilicity, aiding in covalent interactions with biological targets. Fluorine’s electronegativity can enhance binding precision .

- Heteroaryl Substituents (e.g., Methoxypyridinyl) : Introduce hydrogen-bonding sites, critical for target enzyme inhibition, as seen in Compound 90’s antifungal activity .

Research Findings and Implications

- Antifungal Activity : Compounds with dithiazole-imine scaffolds show high efficacy against fungal pathogens, with substituents dictating potency. The 4-methylphenyl group may offer a balance between lipophilicity and steric effects .

- SAR Trends : Methoxy and fluoro substituents on aryl groups correlate with enhanced activity, suggesting that electronic effects dominate over steric factors in target binding .

- Limitations : Lack of data on the target compound underscores the need for empirical testing. Contradictions in activity among analogs (e.g., thiadiazole vs. dithiazole cores) highlight scaffold-specific interactions .

Biologische Aktivität

4-chloro-N-(4-methylphenyl)dithiazol-5-imine is a member of the 1,2,3-dithiazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a five-membered ring structure containing sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties.

The biological activity of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine is primarily attributed to its ability to interact with various molecular targets. The chlorine substituent enhances its electrophilic character, facilitating nucleophilic attacks that can lead to enzyme inhibition or modulation of signaling pathways. The compound's mechanism may involve:

- Enzyme Inhibition : By forming reversible covalent bonds with target enzymes, it can disrupt normal cellular processes.

- Receptor Modulation : Binding to specific receptors may alter their activity, influencing downstream signaling pathways.

Biological Activities

Research has indicated that compounds within the dithiazole class exhibit a range of biological activities, including:

- Antimicrobial Activity : Dithiazoles have shown efficacy against various bacterial and fungal strains. For instance, 4-chloro-N-(4-methylphenyl)dithiazol-5-imine demonstrated significant antifungal activity against Alternaria solani and Phytophthora infestans, with reductions in infection rates exceeding 90% at certain concentrations .

- Anticancer Properties : Some studies suggest that dithiazoles may possess anticancer activity through their ability to inhibit specific kinases. For example, derivatives of dithiazoles have been tested for antiproliferative effects against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Herbicidal Effects : The compound has also been evaluated for herbicidal activity, displaying effectiveness against various weed species. Efficacy rates were reported at up to 90% for certain analogues against Amaranthus retroflexus and Brassica arvensis .

Case Studies

Several studies highlight the biological potential of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine and related compounds:

- Antifungal Efficacy : A study tested a library of dithiazole compounds against fungal pathogens. The results indicated that 4-chloro-N-(4-methylphenyl)dithiazol-5-imine significantly inhibited fungal growth, achieving a 90% reduction in Alternaria solani infections when applied at a concentration of 250 ppm .

- Anticancer Activity : In vitro studies assessed the antiproliferative effects of various dithiazole derivatives on cancer cell lines. One derivative exhibited nanomolar activity against DYRK1A kinase, indicating potential as an anticancer agent with specific kinase inhibition profiles .

- Herbicidal Testing : Field trials demonstrated that certain dithiazole analogues effectively controlled weed populations. The compound's structural modifications influenced its herbicidal potency, with variations leading to enhanced efficacy against specific weed species .

Comparative Analysis

The following table summarizes the biological activities of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine compared to other related compounds:

| Compound | Antifungal Activity | Anticancer Activity | Herbicidal Efficacy |

|---|---|---|---|

| 4-chloro-N-(4-methylphenyl)dithiazol-5-imine | High (90% reduction) | Moderate (nanomolar) | High (90% control) |

| Other Dithiazole Derivative A | Moderate | High | Moderate |

| Other Dithiazole Derivative B | Low | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.